3-[[2-(2-Methylphenyl)-1,3-thiazole-4-carbonyl]amino]thiolane-3-carboxylic acid
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Overview
Description
3-[[2-(2-Methylphenyl)-1,3-thiazole-4-carbonyl]amino]thiolane-3-carboxylic acid is a complex organic compound featuring a thiazole ring, a phenyl group, and a thiolane ring. This compound is of interest due to its potential biological and chemical properties, which may be useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(2-Methylphenyl)-1,3-thiazole-4-carbonyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is to react 2-methylbenzaldehyde with thiourea to form the thiazole core, followed by further functionalization to introduce the thiolane and carboxylic acid groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiol group can be oxidized to form a disulfide.
Reduction: : The thiazole ring can be reduced under certain conditions.
Substitution: : The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or iodine.
Reduction: : Using reducing agents like lithium aluminum hydride.
Substitution: : Using electrophiles like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: : Disulfide derivatives.
Reduction: : Reduced thiazole derivatives.
Substitution: : Brominated phenyl derivatives.
Scientific Research Applications
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying its biological activity and potential as a therapeutic agent.
Medicine: : Investigating its use in drug development, particularly for its potential anti-inflammatory or antimicrobial properties.
Industry: : Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The exact mechanism of action of 3-[[2-(2-Methylphenyl)-1,3-thiazole-4-carbonyl]amino]thiolane-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the combination of the thiazole and thiolane rings. Similar compounds might include other thiazole derivatives or compounds with similar functional groups. These compounds may have different biological activities and applications, highlighting the uniqueness of 3-[[2-(2-Methylphenyl)-1,3-thiazole-4-carbonyl]amino]thiolane-3-carboxylic acid.
List of Similar Compounds
Thiazole derivatives
Thiolane derivatives
Other phenyl-containing compounds
Properties
IUPAC Name |
3-[[2-(2-methylphenyl)-1,3-thiazole-4-carbonyl]amino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-10-4-2-3-5-11(10)14-17-12(8-23-14)13(19)18-16(15(20)21)6-7-22-9-16/h2-5,8H,6-7,9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVWIVRBRZOBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C(=O)NC3(CCSC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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